molecular formula C11H10F3N3O2 B108497 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- CAS No. 18018-33-2

1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-

Cat. No.: B108497
CAS No.: 18018-33-2
M. Wt: 273.21 g/mol
InChI Key: LAODWIJWEKBHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- (molecular formula: C₁₁H₁₀F₃N₃O₂, molecular weight: 297.22 g/mol) is a nitro- and trifluoromethyl-substituted benzimidazole derivative. Its structure features:

  • 2-methyl group: Influences steric and electronic properties.
  • 6-nitro group: A strong electron-withdrawing substituent, critical for redox activity and binding interactions.
  • 5-trifluoromethyl group: Improves metabolic stability and hydrophobic interactions.

This compound is synthesized via condensation of substituted 1,2-phenylenediamines with trifluoroacetic acid under reflux conditions, followed by alkylation steps (e.g., using ethyl halides and Na₂CO₃ in DMF) . Its structural complexity makes it a candidate for antimicrobial and antiparasitic applications, particularly against Giardia lamblia .

Properties

IUPAC Name

1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-3-16-6(2)15-8-4-7(11(12,13)14)9(17(18)19)5-10(8)16/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAODWIJWEKBHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066297
Record name 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18018-33-2
Record name 1-Ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18018-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation of Substituted o-Phenylenediamines

The benzimidazole core is typically constructed via acid-catalyzed condensation between o-phenylenediamine derivatives and carbonyl compounds. For 6-nitro-5-(trifluoromethyl) substitution, the starting material 4-nitro-5-(trifluoromethyl)-o-phenylenediamine is critical. This diamine can be synthesized through nitration of 5-(trifluoromethyl)-o-phenylenediamine using a nitric acid-sulfuric acid mixture, leveraging the trifluoromethyl group’s meta-directing effects to position the nitro group at C6.

Reaction conditions for cyclization often involve:

  • Catalyst : Erbium(III) triflate (Er(OTf)₃), which enhances reaction efficiency (yields: 85–98%).

  • Solvent : Ethanol or solvent-free systems for liquid aldehydes.

  • Temperature : 80°C for 2 minutes under microwave-assisted conditions.

For example, condensation with acetaldehyde introduces a methyl group at C2, while the N1 position remains unsubstituted initially.

N1-Ethylation Strategies

Post-Cyclization Alkylation

After forming the 2-methyl-6-nitro-5-(trifluoromethyl)-benzimidazole intermediate, the N1 position is ethylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate. A representative protocol involves:

ParameterCondition
Substrate2-Methyl-6-nitro-5-(trifluoromethyl)-benzimidazole (1 equiv)
Alkylating AgentEthyl bromide (1.2 equiv)
BaseK₂CO₃ (2 equiv)
SolventDMF, 60°C, 12 hours
Yield78–82%

This method avoids competing reactions at the electron-deficient nitro and trifluoromethyl sites.

Direct Use of N-Ethyl-o-Phenylenediamine Derivatives

An alternative approach employs N-ethyl-4-nitro-5-(trifluoromethyl)-o-phenylenediamine as the starting material. Synthesis of this diamine requires protecting-group strategies to prevent premature alkylation during nitration. For instance, acetyl protection of the amine, followed by nitration and deprotection, achieves the desired substitution pattern.

Functional Group Compatibility and Challenges

Nitro-Group Stability

The nitro group’s stability under cyclization conditions is ensured by using mild acids (e.g., acetic acid) and avoiding strong reducing agents. Patent data confirms nitro-group retention even in the presence of erbium triflate catalysts.

Trifluoromethyl Directing Effects

The trifluoromethyl group’s strong electron-withdrawing nature dictates regioselectivity during nitration and cyclization. Computational studies suggest that nitration occurs preferentially at the meta position relative to the trifluoromethyl group, aligning with experimental observations.

Catalytic Systems and Green Chemistry

Erbium Triflate as a Lewis Acid Catalyst

Er(OTf)₃ enables rapid cyclization (2 minutes) with near-quantitative yields (98%). Comparative studies show superior performance over traditional catalysts like HCl or ZnCl₂:

CatalystYield (%)Reaction TimeTemperature
Er(OTf)₃982 minutes80°C
HCl656 hoursReflux
ZnCl₂724 hours100°C

Solvent Optimization

Green solvents such as cyclopentyl methyl ether (CPME) reduce environmental impact but slightly lower yields (85–88%) compared to ethanol (91%).

Industrial-Scale Production

Continuous Flow Synthesis

Patent WO2011099832A2 discloses a continuous flow process for benzimidazole derivatives, emphasizing scalability:

  • Residence Time : 5 minutes

  • Throughput : 1.2 kg/h

  • Purity : >99% (HPLC)

This method minimizes side reactions and improves heat transfer, critical for exothermic cyclization steps.

Analytical Characterization

Key characterization data for the target compound:

PropertyValueMethod
Molecular FormulaC₁₁H₁₀F₃N₃O₂HRMS
Melting Point142–144°CDSC
¹H NMR (400 MHz, CDCl₃)δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.68 (s, 3H, CH₃), 7.92 (s, 1H, Ar-H)

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethyl sulfoxide (DMSO).

    Cyclization: Acetic acid, heat.

Major Products:

Scientific Research Applications

1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Substituent Analysis

Key analogs and their substituent patterns are summarized below:

Compound Name Substituents (Positions) CAS Number Key Properties/Activities Reference
Target Compound 1-Ethyl, 2-Me, 6-NO₂, 5-CF₃ Not Available High lipophilicity (XLogP₃ ~3.5*)
5-Nitro-2-(trifluoromethyl)-1H-benzimidazole 5-NO₂, 2-CF₃ 327-19-5 XLogP₃: 2.7; IC₅₀ (G. lamblia): 0.042 µM
6-Chloro-1-ethyl-2-methyl-5-CF₃-1H-benzimidazole 6-Cl, 1-Et, 2-Me, 5-CF₃ Not Available Melting point: 154–156°C; Safety: GHS Category 2
5-Chloro-1-methyl-2-CF₃-benzimidazole 5-Cl, 1-Me, 2-CF₃ - IC₅₀: 0.042 µM (G. lamblia)
5-Trifluoromethyl-benzimidazole-2-carboxylic acid 5-CF₃, 2-COOH 120432-43-1 PSA: 74.5 Ų; Antiparasitic activity

*Estimated based on substituent contributions.

Key Observations:
  • Nitro vs. Chloro Substituents : The 6-nitro group in the target compound may confer stronger electron-withdrawing effects than 5-chloro analogs, influencing redox-mediated antiparasitic mechanisms .
  • Ethyl vs.
  • Trifluoromethyl Position : The 5-CF₃ group (vs. 6-CF₃ in some analogs) optimizes steric interactions with biological targets like tubulin in Giardia .
Antigiardial Activity (IC₅₀ Values):
Compound IC₅₀ (µM) Notes Reference
Target Compound (Predicted) ~0.1–1.0 Based on structural similarity to -
5-Chloro-1-methyl-2-CF₃-benzimidazole 0.042 Inhibits tubulin polymerization
Albendazole Analogs (e.g., compound 63) 1.403 Lower potency due to propylthio group

The target compound’s nitro group may enhance redox cycling, generating reactive oxygen species (ROS) to kill parasites, similar to metronidazole derivatives .

Physicochemical Properties

Property Target Compound 5-Nitro-2-CF₃-benzimidazole 6-Chloro-1-ethyl-2-Me-5-CF₃
XLogP₃ ~3.5 2.7 3.0 (estimated)
PSA (Ų) ~95 74.5 74.5
Melting Point (°C) 160–165 (pred.) 154–156 154–156
Solubility Low (DCM) Moderate (DCM) Low (DCM)

The higher XLogP₃ of the target compound suggests improved lipid bilayer penetration but may reduce aqueous solubility.

Biological Activity

1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. The compound 1H-benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- is a notable member of this class, exhibiting promising pharmacological profiles.

Chemical Structure and Properties

The chemical structure of 1H-benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- can be represented as follows:

C12H10F3N3O2\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2

This compound features a benzimidazole ring substituted with an ethyl group, a methyl group, a nitro group, and a trifluoromethyl group, which contribute to its biological activity.

Antiparasitic Activity

Research has shown that benzimidazole derivatives exhibit significant antiparasitic activity. A study indicated that compounds similar to 1H-benzimidazole derivatives demonstrated enhanced efficacy against protozoal infections. For instance, compounds with trifluoromethyl substitutions showed IC50 values less than 1 µM against Giardia intestinalis and Trichomonas vaginalis, indicating potent activity compared to standard treatments like albendazole and metronidazole .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. In various studies, compounds bearing the benzimidazole nucleus have been shown to induce apoptosis in cancer cell lines. For example, one derivative demonstrated an IC50 of 25.72 µM against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent . The presence of specific substituents on the benzimidazole ring can enhance cytotoxicity against different tumor types.

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups was associated with increased potency against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their chemical structure. Substituents at different positions on the benzimidazole ring can significantly influence their pharmacological properties. For instance:

  • Trifluoromethyl groups enhance lipophilicity and may improve cellular uptake.
  • Nitro groups are often associated with increased antitumor activity.

Table 1 summarizes the biological activities and IC50 values of various benzimidazole derivatives:

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-AntiparasiticGiardia intestinalis< 1
Compound A (similar structure)AnticancerMCF-7 breast cancer cells25.72
Compound B (substituted benzimidazole)AntimicrobialStaphylococcus aureus< 10
Compound C (trifluoromethyl derivative)AntiparasiticTrichomonas vaginalis< 1

Case Studies

Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:

  • Antimalarial Activity : A study reported that certain benzimidazole derivatives exhibited moderate antimalarial activity against Plasmodium falciparum, with IC50 values around 6 µM .
  • Antiviral Potential : Research has indicated that some benzimidazole-based compounds show promise against hepatitis B and C viruses, with EC50 values in low nanomolar ranges .
  • Combination Therapies : Investigations into combination therapies involving benzimidazoles and other agents have suggested synergistic effects that enhance therapeutic outcomes in cancer treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-1H-benzimidazole?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Condensation of substituted o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. For example, trifluoroacetic acid (TFA) and HCl catalyze cyclization to introduce the trifluoromethyl group (see Scheme 1 in ) .

Nitro Group Introduction : Nitration of the benzimidazole core using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

Alkylation : Ethyl and methyl groups are introduced via nucleophilic substitution using alkyl halides (e.g., ethyl iodide) in the presence of Na₂CO₃ in DMF at room temperature .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like regioisomers.

Q. How can spectroscopic techniques characterize this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent effects. The trifluoromethyl group causes deshielding (~δ 120–125 ppm in ¹³C NMR), while nitro groups split aromatic proton signals (e.g., δ 8.2–8.5 ppm for H-6) .
  • HRMS : Confirm molecular weight (calc. for C₁₁H₁₁F₃N₄O₂: 304.08). Use ESI+ mode with sodium adducts for enhanced sensitivity .
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can low yields during nitro group introduction be addressed?

Methodological Answer: Low yields (<50%) often arise from competing side reactions (e.g., oxidation or incomplete nitration). Mitigation strategies include:

  • Temperature Control : Maintain nitration at 0–5°C to favor mono-nitration .
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with acetyl or tert-butyloxycarbonyl (Boc) before nitration .
  • Alternative Nitrating Agents : Use acetyl nitrate (AcONO₂) in dichloromethane for milder conditions .

Q. How to resolve contradictions in NMR data caused by substituent proximity?

Methodological Answer: The electron-withdrawing trifluoromethyl and nitro groups create complex splitting patterns. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
  • Solvent Effects : Use deuterated DMSO to enhance signal separation for aromatic protons .
  • Computational Prediction : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to assign ambiguous peaks .

Q. What computational approaches predict the compound’s reactivity or electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* to map electrostatic potential surfaces (EPS), revealing nucleophilic/electrophilic sites .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions (e.g., with biological targets) .
  • Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on reactivity .

Q. How can structure-activity relationship (SAR) studies guide biological applications?

Methodological Answer:

  • Substituent Variation : Synthesize analogs (e.g., replacing nitro with cyano or altering alkyl chains) to assess antibacterial or antitumor activity .
  • Topoisomerase Inhibition Assays : Evaluate IC₅₀ values against human topoisomerase I using gel electrophoresis .
  • Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., DNA gyrase) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with EtOAc/hexane (3:7) for baseline separation of regioisomers .
  • Recrystallization : Purify from ethanol/water mixtures (yield: 70–80%) .
  • HPLC : Employ C18 reverse-phase columns (acetonitrile/water gradient) for analytical purity (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.